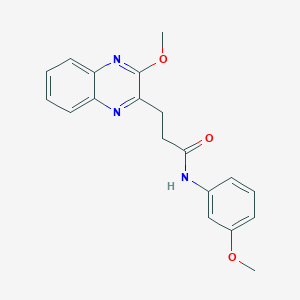![molecular formula C15H12ClN3O2S B5377471 5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5377471.png)
5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have been used in the treatment of various autoimmune diseases.
Mecanismo De Acción
5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine selectively inhibits JAK3, which is predominantly expressed in immune cells. By inhibiting JAK3, 5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine blocks the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the activation and proliferation of T cells and B cells.
Biochemical and physiological effects:
5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine has been shown to reduce the levels of several pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in both animal models and human clinical trials. It also reduces the number of activated T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine has several advantages for laboratory experiments, including its high selectivity for JAK3 and its ability to modulate the immune system. However, its use is limited by its potential side effects, including an increased risk of infections and malignancies.
Direcciones Futuras
Several future directions for research on 5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine include the development of new JAK inhibitors with improved selectivity and safety profiles, the investigation of its potential therapeutic applications in other autoimmune diseases, and the elucidation of its mechanism of action in the immune system. Additionally, further studies are needed to determine the long-term safety and efficacy of 5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine in human patients.
Métodos De Síntesis
The synthesis of 5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine involves several steps, starting from the reaction of 4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridine with chloroacetyl chloride, followed by the reaction with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired product.
Aplicaciones Científicas De Investigación
5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine has been extensively studied for its therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of many cytokines and growth factors that play a role in the immune response.
Propiedades
IUPAC Name |
5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-7-11-13(17)14(22-15(11)18-8(2)12(7)16)9-3-5-10(6-4-9)19(20)21/h3-6H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHKKNNIGXEFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5377393.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5377394.png)
![2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5377404.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5377431.png)
![2-({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}thio)-N-2-naphthylacetamide](/img/structure/B5377432.png)
![(2E)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-3-phenylacrylamide](/img/structure/B5377436.png)
![3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5377442.png)

![11-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5377456.png)
![N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide](/img/structure/B5377479.png)

![N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5377491.png)
![N-cyclopropyl-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B5377497.png)